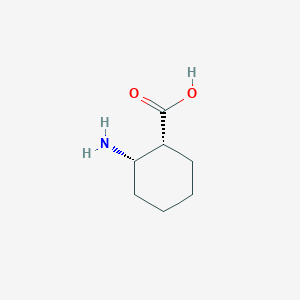

cis-2-Aminocyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256649 |

Source

|

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189101-43-7 |

Source

|

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid: From Discovery to Modern Applications

Abstract

cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) stands as a pivotal molecular scaffold in medicinal chemistry and materials science. As a conformationally constrained β-amino acid, it offers a unique structural rigidity that has been exploited to design novel peptidomimetics, potent enzyme inhibitors, and other biologically active molecules. This guide provides a comprehensive overview of the discovery and history of cis-ACHC, tracing its origins from early 20th-century explorations of alicyclic compounds to its current status as a valuable building block in drug development. We will delve into the evolution of its synthetic methodologies, from classical catalytic hydrogenation to modern asymmetric approaches, and explore the key biological insights that have cemented its importance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Introduction: The Significance of a Constrained Scaffold

At its core, this compound is a cyclic β-amino acid. Unlike their linear counterparts, the cyclohexane ring locks the amino and carboxylic acid groups into a specific spatial orientation. This conformational rigidity is not a limitation but a powerful design feature. In the flexible world of peptides and small molecule drugs, which can adopt numerous conformations, cis-ACHC provides a predictable and stable scaffold. This allows for the precise positioning of functional groups to interact with biological targets like receptors and enzymes, a critical factor in rational drug design.

One of its most notable roles is as a mimic of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] The constrained structure of cis-ACHC and its derivatives allows for the exploration of specific conformations recognized by GABA receptors, leading to the development of agents with potential applications in neurological disorders.[1][2]

The Dawn of a Scaffold: Discovery and Early Synthetic Challenges

The journey of 2-aminocyclohexanecarboxylic acid begins in the broader context of the chemical exploration of aromatic reductions. The foundational method for synthesizing this class of compounds is the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid).[4][5][6]

The primary challenge in the early synthesis was not the reduction itself but the control of stereochemistry. The hydrogenation of the planar aromatic ring of anthranilic acid can result in two diastereomers: cis and trans, where the amino and carboxyl groups are on the same or opposite faces of the cyclohexane ring, respectively.

Early methodologies often resulted in mixtures of these isomers, with the cis isomer frequently being the major product under many catalytic conditions. The separation of these isomers proved to be a significant hurdle, relying on tedious fractional crystallization or derivatization techniques. This stereochemical ambiguity limited the widespread adoption of cis-ACHC in its early days, as the distinct biological activities of the cis and trans isomers were not yet fully appreciated.

Evolution of Synthetic Strategies: The Pursuit of Stereoselectivity

The utility of cis-ACHC is intrinsically linked to the ability to synthesize it in a pure, stereochemically defined form. Over the decades, synthetic methodologies have evolved dramatically to meet this need.

The Workhorse Method: Catalytic Hydrogenation of Anthranilic Acid

The catalytic hydrogenation of anthranilic acid or its derivatives remains the most common and industrially scalable route to 2-aminocyclohexanecarboxylic acid.[4][5] The choice of catalyst and reaction conditions is paramount in dictating the ratio of cis to trans isomers.

-

Catalyst Selection: Rhodium- and Ruthenium-based catalysts, often on a carbon support (Rh/C or Ru/C), are frequently employed.[7][8] These catalysts have shown a high propensity to yield the cis isomer as the major product. The prevailing theory is that the anthranilic acid adsorbs onto the catalyst surface via both the carboxylic acid and amino groups, leading to the delivery of hydrogen from one face of the molecule.

-

Reaction Conditions: The reaction is typically carried out under hydrogen pressure in a suitable solvent, such as water or an alcohol. Temperature and pressure can be modulated to optimize the reaction rate and selectivity. For example, a process using 5% Ru/C in aqueous NaOH at 100°C and 15 bar of hydrogen pressure has been described.[7][8]

The general workflow for this foundational synthesis is illustrated below.

Caption: General workflow for cis-ACHC synthesis.

Modern Asymmetric Approaches

For applications in drug development, obtaining enantiomerically pure forms of cis-ACHC is often essential. This has driven the development of asymmetric syntheses that can selectively produce a single enantiomer. These advanced methods include:

-

Chiral auxiliaries: Attaching a chiral molecule to the starting material to direct the stereochemical outcome of the hydrogenation.

-

Asymmetric catalysis: Using chiral catalysts that can differentiate between the two faces of the substrate.

-

Enzymatic resolution: Employing enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

These methods, while often more complex and costly than classical hydrogenation, provide invaluable access to the pure enantiomers required for detailed structure-activity relationship (SAR) studies.[9]

Emergence as a Bioactive Scaffold

The true value of cis-ACHC was unlocked as its biological properties were investigated. Its conformationally restricted nature makes it an excellent tool for probing the structural requirements of biological receptors.

GABA Receptor Modulation

As a GABA analogue, cis-ACHC and its derivatives have been instrumental in understanding GABA receptor pharmacology.[1][2] By locking the pharmacophore (the amino and carboxyl groups) in a specific orientation, it helps to answer questions about the bioactive conformation of GABA itself at different receptor subtypes (e.g., GABAA, GABAB, and GABAC). Studies have shown that different isomers and derivatives can exhibit varying activities, from agonism to antagonism, highlighting the receptor's sensitivity to ligand conformation.[1][10]

Peptidomimetics and β-Peptides

Perhaps the most significant application of cis-ACHC is in the field of peptidomimetics. Peptides are promising drug candidates but often suffer from poor metabolic stability (i.e., they are easily broken down by proteases in the body). Incorporating β-amino acids like cis-ACHC into a peptide sequence creates a "β-peptide." These structures are resistant to degradation by proteases and can be designed to fold into stable secondary structures, such as helices and turns, mimicking the structures of natural peptides. This allows for the creation of durable, biologically active molecules with improved pharmacokinetic properties.

Detailed Experimental Protocol: Catalytic Hydrogenation of Anthranilic Acid

This protocol provides a representative, self-validating method for the synthesis of 2-aminocyclohexanecarboxylic acid, yielding a mixture enriched in the cis isomer.

5.1. Materials and Equipment

-

Anthranilic acid (99%)

-

Ruthenium on carbon (5% Ru/C)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Deionized water

-

Ethanol

-

High-pressure autoclave/hydrogenator with stirring mechanism

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Rotary evaporator

-

NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

5.2. Step-by-Step Procedure

-

Reactor Charging: In a suitable high-pressure autoclave, prepare a solution of 10% (w/v) sodium hydroxide in deionized water. Add anthranilic acid (e.g., 10.0 g, 0.07 mol) to this solution.[8]

-

Catalyst Addition: Carefully add 5% Ru/C catalyst. A typical catalyst loading is 25% by weight relative to the substrate (e.g., 2.5 g).[8]

-

Hydrogenation: Seal the autoclave. Purge the vessel several times with nitrogen, followed by hydrogen gas. Pressurize the reactor to 15 bar with hydrogen.[8]

-

Reaction: Begin vigorous stirring and heat the mixture to 100°C. Maintain these conditions for approximately 20-24 hours.[8]

-

Monitoring and Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, take a small sample for analysis (e.g., TLC or NMR) to confirm the complete consumption of the starting material.[8]

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a suitable filter aid to remove the Ru/C catalyst. Wash the filter cake with deionized water to ensure complete recovery of the product.

-

Product Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of approximately 7. The product will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum.

5.3. Self-Validation through Characterization

-

NMR Spectroscopy: 1H and 13C NMR will confirm the structure and allow for the determination of the cis:trans isomer ratio by integrating characteristic signals.

-

IR Spectroscopy: The presence of amine (N-H) and carboxylic acid (O-H and C=O) functional groups should be confirmed.

-

Mass Spectrometry: The molecular weight of the product (143.18 g/mol ) should be confirmed.[11][12]

Quantitative Data Summary

The choice of catalyst and conditions significantly impacts the stereochemical outcome of the hydrogenation. Below is a comparative table summarizing typical results.

| Catalyst | Conditions | Predominant Isomer | Reported Yield | Reference |

| 5% Ru/C | 10% NaOH, 100°C, 15 bar H₂ | cis | High (often >80%) | [8] |

| Rh/C | Mild conditions (e.g., 60°C, 10 atm) | cis | Good to excellent | [8] |

| Raney Nickel | Varies | Can favor trans under certain conditions | Variable | [8] |

Conclusion and Future Outlook

From its origins as a product of aromatic hydrogenation, this compound has evolved into a cornerstone of modern medicinal chemistry. The historical challenges of its synthesis, particularly stereocontrol, have been largely overcome through decades of research, enabling its use in sophisticated molecular design. Its ability to impart conformational rigidity and metabolic stability makes it an enduringly valuable scaffold.

Future research will likely focus on developing even more efficient and scalable asymmetric syntheses. Furthermore, as our understanding of complex biological systems grows, the unique three-dimensional structures accessible through cis-ACHC and other constrained amino acids will continue to provide novel solutions to challenging therapeutic targets, ensuring its relevance in the field for years to come.

References

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. National Institutes of Health. [Link]

-

Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (1998). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]

-

(1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem. National Institutes of Health. [Link]

-

The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]

-

Enantioselective conversion of anthranilic acid derivatives to chiral cyclohexanes. Total synthesis of (+)-pumiliotoxin C. Journal of the American Chemical Society. [Link]

-

GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

-

Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. PubMed. [Link]

-

Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. MDPI. [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. [Link]

-

The Synthesis and Activity of cis‐and trans‐2‐(Aminomethyl) cyclopropanecarboxylic Acid as Conformationally Restricted Analogues of GABA. Sci-Hub. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

Reduction of anthranilic acid to 2-aminobenzaldehyde by the white-rot fungus Bjerkandera adusta DSMZ 4708. JLUpub. [Link]

-

Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]

-

Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. [Link]

Sources

- 1. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. The Synthesis and Activity of cis‐and trans‐2‐(Aminomethyl) cyclopropanecarboxylic Acid as Conformationally Restricted Analogues of GABA / Journal of Neurochemistry, 1980 [sci-hub.st]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of cis-2-Aminocyclohexanecarboxylic Acid

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical exploration of the thermal stability of cis-2-aminocyclohexanecarboxylic acid, a key structural motif in various pharmacologically active molecules. The unique cis-stereochemistry of the amino and carboxylic acid functionalities on the cyclohexane ring dictates a specific thermal degradation pathway, primarily through intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the thermal stability of this and related compounds.

Introduction: The Significance of this compound

This compound and its derivatives are important building blocks in medicinal chemistry.[1] Their constrained cyclic structure provides a scaffold for the synthesis of conformationally restricted peptides and other complex molecules.[2] The thermal stability of such intermediates is a critical parameter that influences their storage, handling, and the design of synthetic processes. A thorough understanding of their behavior at elevated temperatures is essential to prevent the formation of impurities and ensure the quality and efficacy of the final drug product.

The defining structural feature of this compound is the spatial proximity of the nucleophilic amino group and the electrophilic carboxylic acid group. This arrangement predisposes the molecule to an intramolecular reaction, particularly under thermal stress, leading to the formation of a bicyclic lactam. This guide will delve into the mechanistic aspects of this transformation and provide robust analytical protocols to characterize it.

The Primary Thermal Degradation Pathway: Intramolecular Lactamization

The thermal degradation of this compound is dominated by an intramolecular cyclization reaction to form a bicyclic γ-lactam. This process involves the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule.[3]

The propensity for amino acids to form lactams is well-documented, with the formation of five- and six-membered rings being particularly favorable due to their thermodynamic stability.[4] In the case of this compound, the resulting bicyclic lactam possesses a stable ring system.

Caption: Thermal decomposition of this compound.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for probing the thermal events associated with degradation, while High-Performance Liquid Chromatography (HPLC) is essential for quantifying the parent compound and its degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the onset of thermal decomposition.[5] For this compound, TGA can be used to identify the temperature at which the loss of water due to lactam formation begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on thermal events such as melting, crystallization, and decomposition.[7] In the context of this compound, DSC can be used to determine the melting point and to observe the endothermic or exothermic nature of the decomposition process. A sharp endothermic peak is typically observed for the melting of a crystalline solid, which may be followed by a broader peak corresponding to decomposition.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of chemical compounds. A well-designed HPLC method can be used to monitor the degradation of this compound and the formation of its lactam impurity over time and under different temperature conditions. Due to the lack of a strong chromophore in both the parent molecule and its lactam, derivatization may be necessary to achieve adequate sensitivity for UV detection.[9][10]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition of this compound.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (99.999%)

-

Analytical balance

-

Aluminum or platinum TGA pans

-

This compound sample

Procedure:

-

Tare an empty TGA pan.

-

Accurately weigh 5-10 mg of the this compound sample into the TGA pan.

-

Place the pan in the TGA instrument.

-

Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 300°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA thermogram to determine the onset temperature of mass loss, which corresponds to the initiation of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and characterize the thermal events associated with the decomposition of this compound.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

-

High-purity nitrogen gas (99.999%)

-

Analytical balance

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

This compound sample

Procedure:

-

Tare an empty aluminum DSC pan with its lid.

-

Accurately weigh 2-5 mg of the this compound sample into the pan.

-

Hermetically seal the pan using the crimper.

-

Prepare an empty, sealed aluminum pan as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the system at a starting temperature of 25°C.

-

Heat the sample from 25°C to a temperature above the decomposition onset observed in the TGA analysis (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen purge of 20-50 mL/min.[11]

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify the melting endotherm and any subsequent thermal events related to decomposition.

Protocol 3: HPLC Analysis of Degradation

Objective: To quantify the degradation of this compound and the formation of its lactam over time at a specific elevated temperature.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Oven for stress testing

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile and water

-

Formic acid

-

This compound reference standard

-

(Synthesized) Bicyclic lactam reference standard

Procedure:

Stress Study:

-

Accurately weigh a known amount of this compound into several vials.

-

Place the vials in an oven at a predetermined temperature (e.g., 150°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the oven and allow it to cool to room temperature.

-

Dissolve the contents of each vial in a known volume of mobile phase to prepare the sample solutions.

HPLC Method (Illustrative Example):

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (or after appropriate derivatization).[9]

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and its lactam.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct calibration curves for the parent compound and the lactam. Use these curves to determine the concentration of each in the stressed samples.

Data Interpretation and Expected Results

The combination of TGA, DSC, and HPLC provides a comprehensive picture of the thermal stability of this compound.

Expected TGA Results: The TGA thermogram is expected to show a single-step mass loss corresponding to the elimination of one molecule of water. The theoretical mass loss for the conversion of this compound (MW: 143.18 g/mol ) to its lactam (MW: 125.17 g/mol ) is approximately 12.6%. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

Expected DSC Results: The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the crystalline this compound. This may be immediately followed by a broader endothermic or exothermic peak associated with the lactamization reaction. The melting point of the closely related cis-1,2-cyclohexanedicarboxylic acid is reported to be in the range of 188-192°C with decomposition, suggesting a similar thermal behavior for the target molecule.[12]

Expected HPLC Results: The HPLC analysis of the stressed samples will show a decrease in the peak area of this compound over time, with a corresponding increase in the peak area of the bicyclic lactam. Plotting the concentration of the parent compound versus time will allow for the determination of the degradation kinetics.

Quantitative Data Summary Table:

| Parameter | Expected Value/Range | Analytical Technique |

| Onset of Decomposition | ~180-200 °C | TGA |

| Mass Loss | ~12.6% | TGA |

| Melting Point | ~185-195 °C | DSC |

| Primary Degradation Product | Bicyclic γ-Lactam | HPLC-MS |

Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability study is outlined below.

Caption: Workflow for assessing the thermal stability of an API.

Conclusion

The thermal stability of this compound is intrinsically linked to its stereochemistry, with intramolecular lactamization being the primary degradation pathway. A systematic investigation utilizing TGA, DSC, and HPLC provides a robust framework for characterizing this behavior. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to confidently assess the thermal stability of this and similar molecules, thereby facilitating the development of safe and stable pharmaceutical products.

References

-

Wright, Z. V., et al. (2021). Approaches for peptide and protein cyclisation. RSC Chemical Biology, 2(4), 1085-1103. [Link]

-

ResearchGate. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. [Link]

-

AZoM. (2022). The Role of Thermal Analysis in Evaluating API and Excipient Interactions. [Link]

-

Mancini, G., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(17), 3363–3371. [Link]

-

Schultz, A. G., & Alva, C. W. (1996). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 73, 107. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem Compound Database. [Link]

-

Lee, J., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations, 7(4), 58. [Link]

-

ResearchGate. (2022). Carboxylic acid reductases enable intramolecular lactamization reactions. [Link]

-

Fallis, A. G., & Brinza, I. M. (1997). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo[3.2.1]octane system. The Journal of organic chemistry, 62(21), 7421–7432. [Link]

-

Ciesielski, W., & Ciesielska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9207. [Link]

-

ResearchGate. (n.d.). TGA-DTA plot of the cyclic peptide 1 with co-crystallized acetonitrile... [Link]

-

American Chemical Society. (2016). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

- Google Patents. (2017).

-

Szabó, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development, 24(10), 2148-2158. [Link]

-

Lizada, M. C., & Yang, S. F. (1979). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical biochemistry, 100(1), 140–145. [Link]

-

Maini, R., et al. (2015). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 51(85), 15556-15559. [Link]

-

Fletcher, J. M., et al. (2015). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Supramolecular Chemistry, 27(10-11), 745-751. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

-

Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]

-

Novelty Journals. (n.d.). DESIGN OF HPLC METHOD FOR QUANTIFICATION OF CYANOLOBALAMIN INJECTION. [Link]

-

ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic to microscopic. [Link]

-

ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... [Link]

-

YouTube. (2021). Lecture 18 Peptide cyclization and native chemical ligation. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

Demé, B., et al. (2014). Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers. Biochimica et biophysica acta, 1844(3), 576–586. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). [Link]

-

Ciesielski, W., & Ciesielska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9207. [Link]

-

ChemBK. (n.d.). cis-1,2-Cyclohexanedicarboxylic acid. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. waters.com [waters.com]

- 7. noveltyjournals.com [noveltyjournals.com]

- 8. Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. chembk.com [chembk.com]

Methodological & Application

The Strategic Use of cis-2-Aminocyclohexanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

This guide provides an in-depth exploration of cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), a pivotal building block in modern medicinal chemistry. We will delve into its unique structural properties, its strategic application in drug design, and provide detailed protocols for its practical implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the conformational constraints and peptidomimetic potential of this versatile scaffold.

Introduction: The Significance of Conformational Constraint

In the intricate dance of molecular recognition, the three-dimensional shape of a drug molecule is paramount to its efficacy and selectivity. Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, rigid conformation. Medicinal chemists circumvent this challenge by designing molecules with pre-organized, constrained architectures. This compound is a prime example of a constrained amino acid analogue that offers a rigid scaffold for controlling peptide conformation and exploring structure-activity relationships.[1] Its cyclic nature reduces the conformational flexibility, which can lead to enhanced binding affinity, improved metabolic stability, and increased receptor selectivity.

The strategic incorporation of cis-ACHC into bioactive molecules allows for the mimicry of natural amino acid residues while imparting distinct structural features, opening avenues for the discovery of novel biological activities.[2] This guide will illuminate the rationale behind its use and provide the practical knowledge to harness its potential.

Physicochemical Properties and Stereochemistry

This compound is a cyclic β-amino acid. The "cis" designation refers to the relative stereochemistry of the amino and carboxylic acid groups, which are on the same side of the cyclohexane ring. This stereochemical arrangement is crucial as it dictates the spatial orientation of these functional groups and, consequently, the molecule's ability to engage in specific intra- and intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| IUPAC Name | cis-2-aminocyclohexane-1-carboxylic acid | [3] |

| Appearance | White crystalline powder | [2][4] |

The cyclohexane ring in cis-ACHC is not planar and exists predominantly in a chair conformation. The substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers influences the overall shape of the molecule. This conformational preference is a key consideration in the design of peptidomimetics, as it dictates the projection of side chains and the backbone geometry.[5]

Applications in Medicinal Chemistry

The unique structural attributes of cis-ACHC have led to its application in several areas of drug discovery and development.

Peptide and Peptidomimetic Design

A primary application of cis-ACHC is in the synthesis of peptides and peptidomimetics with defined secondary structures.[2] By replacing natural amino acids with this constrained analogue, researchers can induce specific turns or helical folds in a peptide chain. These "foldamers" are of great interest as they can mimic the secondary structures of proteins and disrupt protein-protein interactions, a strategy that is notoriously difficult with traditional small molecules.[6][7]

The incorporation of cis-ACHC can also enhance the bioavailability and metabolic stability of peptides by protecting them from proteolytic degradation.[6]

Workflow for Incorporating cis-ACHC into Peptides

Caption: A generalized workflow for the incorporation of Fmoc-protected this compound into a peptide sequence via solid-phase peptide synthesis.

Gabapentinoid Synthesis and Prodrug Development

This compound is structurally related to the neurotransmitter γ-aminobutyric acid (GABA). This has led to its use as a scaffold for the development of gabapentinoids, a class of drugs that includes gabapentin and pregabalin.[8][9] These drugs are widely used to treat epilepsy, neuropathic pain, and anxiety disorders.

Gabapentin itself is an amino acid with a cyclohexyl ring, and its synthesis can be derived from cyclohexanediacetic acid precursors.[9][10] Furthermore, prodrugs of gabapentin have been developed to improve its pharmacokinetic properties, such as oral bioavailability.[11] These prodrugs are often designed to be absorbed by high-capacity nutrient transporters in the intestine and are then rapidly converted to the active drug, gabapentin.[11]

Other Therapeutic Applications

The rigid scaffold of cis-ACHC has been explored in the design of inhibitors for various enzymes and receptors. Its ability to present functional groups in a well-defined spatial arrangement makes it an attractive starting point for structure-based drug design. Research has shown that derivatives of aminocyclohexanecarboxylic acids can exhibit a range of biological activities, including anti-inflammatory and antiproliferative effects.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and use of cis-ACHC in a research setting.

Protocol 1: Fmoc Protection of this compound

Rationale: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis due to its stability to a variety of reagents and its facile removal under mild basic conditions.[2] This protocol describes the protection of the amino group of cis-ACHC, preparing it for subsequent use in peptide synthesis.

Materials:

-

This compound

-

Triethylamine (TEA)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Acetonitrile

-

Water

-

1.5 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound in a mixture of water and acetonitrile.

-

Add 1 equivalent of triethylamine to the solution to deprotonate the amino group, forming the more nucleophilic free amine.

-

To the stirred solution, add a solution of 0.95 equivalents of Fmoc-OSu in acetonitrile. The use of a slight sub-stoichiometric amount of the protecting agent helps to minimize the formation of di-protected byproducts.

-

Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of triethylamine. Monitor the pH until it remains stable for at least 15 minutes, indicating the completion of the reaction.[13]

-

Remove the acetonitrile under reduced pressure.

-

To the remaining aqueous solution, slowly add 1.5 M HCl to protonate the carboxylate and any excess triethylamine, causing the Fmoc-protected product to precipitate.[13]

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic layers and wash successively with 1.5 M HCl, water, and saturated sodium chloride solution. These washes remove any remaining impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-cis-2-aminocyclohexanecarboxylic acid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Incorporation of Fmoc-cis-ACHC-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Rationale: This protocol outlines the manual coupling of Fmoc-cis-ACHC-OH onto a resin-bound peptide chain using standard SPPS techniques. The choice of coupling reagents is critical for efficient amide bond formation with this sterically hindered amino acid.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or 2-chlorotrityl resin)

-

Fmoc-cis-2-aminocyclohexanecarboxylic acid (Fmoc-cis-ACHC-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

SPPS reaction vessel

-

Mechanical shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.[14]

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove residual piperidine and byproducts.

-

Coupling Reaction: a. In a separate vial, dissolve 3 equivalents of Fmoc-cis-ACHC-OH and 3 equivalents of HOBt or OxymaPure® in a minimal amount of DMF. The activating agent HOBt or its modern equivalent is crucial to suppress racemization and improve coupling efficiency. b. Add 3 equivalents of DIC to the activated amino acid solution and allow it to pre-activate for 5-10 minutes. c. Add the pre-activated amino acid solution to the resin. d. Add 6 equivalents of DIPEA to the reaction vessel. DIPEA acts as a base to neutralize the protonated N-terminus of the resin-bound peptide. e. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is often necessary due to the steric hindrance of the cyclic amino acid.

-

Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction, while a positive test (blue beads) signifies incomplete coupling, requiring a recoupling step.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Continuation of Synthesis: The peptide chain can be further elongated by repeating the deprotection and coupling steps with the next desired amino acid.

Data Presentation

The following table summarizes key physicochemical properties of Fmoc-protected this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₃NO₄ | [2] |

| Molecular Weight | 365.4 g/mol | [2] |

| CAS Number | 194471-85-7 | [2] |

| Melting Point | 101-111 °C | [2] |

| Purity (HPLC) | ≥ 98.0% |

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its ability to impose conformational rigidity provides a reliable strategy for designing peptides and small molecules with improved pharmacological properties. A thorough understanding of its stereochemistry and reactivity, coupled with the robust protocols outlined in this guide, will enable researchers to effectively utilize this valuable building block in their drug discovery endeavors. The continued exploration of cis-ACHC and its derivatives promises to yield novel therapeutic agents with enhanced efficacy and selectivity.

References

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Pharmacological Activities of Aminophenoxazinones - PubMed. (2021, June 7). Retrieved January 23, 2026, from [Link]

-

XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed. (2004, May). Retrieved January 23, 2026, from [Link]

-

Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations | Request PDF - ResearchGate. (2012, August 10). Retrieved January 23, 2026, from [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (2021, July 13). Retrieved January 23, 2026, from [Link]

-

Preparation and Characterization of Carboxylic Acid Adducts of Gabapentin - ResearchGate. (2012, July). Retrieved January 23, 2026, from [Link]

- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (2017, August 10).

-

2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (2018, September 28).

-

The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews. (2018, May 23). Retrieved January 23, 2026, from [Link]

-

Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. (1998, October 1). Retrieved January 23, 2026, from [Link]

- CN105061241A - Gabapentin preparation method - Google Patents. (2015, November 18).

-

Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. (2018, January 1). Retrieved January 23, 2026, from [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv. (2022, October 26). Retrieved January 23, 2026, from [Link]

-

Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid - The Royal Society of Chemistry. (2001). Retrieved January 23, 2026, from [Link]

- WO2013190357A1 - A process for the preparation of gabapentin - Google Patents. (2013, December 27).

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris Publisher. (2017, October 16). Retrieved January 23, 2026, from [Link]

-

Loading protocols - Peptideweb.com. (n.d.). Retrieved January 23, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 23, 2026, from [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. (2023, April 20). Retrieved January 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. CN105061241A - Gabapentin preparation method - Google Patents [patents.google.com]

- 10. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 11. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. chem.uci.edu [chem.uci.edu]

Application Note: Conformational Analysis of Peptides Containing cis-2-Aminocyclohexanecarboxylic Acid

Abstract

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics and research tools with enhanced stability and specific conformational properties. cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a cyclic β-amino acid that acts as a potent secondary structure inducer. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the conformational analysis of peptides containing cis-ACHC. We will delve into the underlying principles and provide detailed protocols for a multi-pronged analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling. The causality behind experimental choices is explained to ensure a robust and self-validating analytical workflow.

Introduction: The Significance of cis-ACHC in Peptide Design

Peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor metabolic stability and a lack of defined secondary structure in solution. The introduction of conformationally constrained amino acids, such as cis-ACHC, can overcome these limitations.

cis-ACHC is a β-amino acid, meaning the amino group is attached to the second carbon atom from the carboxyl group. This seemingly small change from the α-amino acids found in nature has profound implications for the peptide backbone. The cyclohexane ring of cis-ACHC restricts the torsional angles of the peptide backbone, predisposing the peptide to adopt specific, well-defined secondary structures.[1] Unlike its diastereomer, trans-ACHC, which is known to induce stable helical structures, the conformational preferences of cis-ACHC are more nuanced and can depend on the surrounding peptide sequence.[2][3]

The ability of cis-ACHC to induce turns and other folded structures makes it a valuable building block for designing peptidomimetics with improved biological activity and resistance to enzymatic degradation.[2] Understanding the precise conformational landscape of these modified peptides is therefore critical for rational drug design.

This guide will walk you through a logical workflow for the complete conformational analysis of cis-ACHC-containing peptides, from synthesis to high-resolution structural elucidation.

Experimental Workflow: A Multi-faceted Approach

A comprehensive understanding of a peptide's conformation requires the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Figure 1: A comprehensive workflow for the conformational analysis of cis-ACHC-containing peptides.

Peptide Synthesis and Purification

The journey to understanding a peptide's conformation begins with its successful synthesis and purification. The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis depends on the length and complexity of the peptide.

Synthesis Protocol: A General Guideline

For most research applications, Fmoc-based SPPS is the method of choice due to its efficiency and ease of automation.[4]

Materials:

-

Fmoc-protected amino acids (including Fmoc-cis-ACHC-OH)

-

Rink Amide or Wang resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Solvents (DMF, DCM, Ether)

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base. The reaction time will vary depending on the amino acid.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Iterative Coupling and Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.[4]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet multiple times with cold ether.

-

Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.

Causality Note: The choice of coupling reagent is critical for efficiently incorporating the sterically hindered cis-ACHC residue. HATU is often preferred for its higher reactivity.

Purification and Characterization

Protocol:

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and acetonitrile with 0.1% TFA is typically used.[5]

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

NMR Spectroscopy: Unraveling the 3D Structure in Solution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-level resolution.[6][7]

Sample Preparation

Protocol:

-

Dissolve the lyophilized peptide in an appropriate deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a final concentration of 1-5 mM.

-

Adjust the pH if necessary using dilute DCl or NaOD.

-

Filter the sample into a high-quality NMR tube.

Causality Note: The choice of solvent is crucial as it can influence the peptide's conformation. For instance, α/β-peptides containing cis-ACHC have been shown to adopt helical conformations, with the stability of the helix decreasing in more polar solvents.[1]

NMR Data Acquisition

A suite of 2D NMR experiments is required for complete structure elucidation.[8]

| Experiment | Purpose | Key Information Gained |

| COSY | Correlates protons that are coupled through 2-3 bonds. | Identifies spin systems of individual amino acid residues. |

| TOCSY | Correlates all protons within a spin system. | Confirms amino acid residue identification. |

| NOESY/ROESY | Correlates protons that are close in space (<5 Å). | Provides inter-proton distance restraints for 3D structure calculation. |

Table 1: Key 2D NMR experiments for peptide conformational analysis.

Data Analysis and Structure Calculation

-

Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues.

-

NOE Identification: Identify cross-peaks in the NOESY/ROESY spectrum, which correspond to through-space interactions between protons.

-

Structure Calculation: Use the identified NOE distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This will generate an ensemble of structures consistent with the NMR data.

Figure 2: Workflow for NMR-based peptide structure determination.

Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure

CD spectroscopy is a valuable technique for rapidly assessing the secondary structure content of a peptide in solution.[2] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9]

Protocol

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure. For example, a minimum around 218 nm can be characteristic of a β-hairpin structure.[10] For β-peptides, a minimum at 214 nm is characteristic of a monomeric 14-helix.[11]

Causality Note: While CD provides valuable information about the overall secondary structure, it does not provide atomic-level detail. It is best used in conjunction with NMR for a more complete picture.

Computational Modeling: In Silico Insights into Conformation

Molecular dynamics (MD) simulations can provide a dynamic view of a peptide's conformational landscape and can be used to refine structures derived from experimental data.[12]

Protocol

-

System Setup: Build an initial model of the peptide, either from scratch or using an NMR-derived structure. Solvate the peptide in a box of water molecules and add counter-ions to neutralize the system.

-

Minimization and Equilibration: Minimize the energy of the system to remove any steric clashes. Gradually heat the system to the desired temperature and run a short equilibration simulation.

-

Production MD: Run a long production simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and other structural features.

Causality Note: The accuracy of MD simulations is highly dependent on the force field used. It is important to choose a force field that has been well-validated for peptides.

X-ray Crystallography: The Gold Standard for Solid-State Structure

For peptides that can be crystallized, X-ray crystallography provides an unambiguous, high-resolution structure in the solid state.[13]

Protocol

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield diffraction-quality crystals.[13]

-

Data Collection: Collect X-ray diffraction data from a single crystal using a diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using computational methods.[13]

Causality Note: The conformation observed in a crystal structure may not always be representative of the dominant conformation in solution due to crystal packing forces.[14] Therefore, it is important to compare crystallographic data with solution-phase data from NMR.

Conclusion

The conformational analysis of peptides containing this compound is a challenging but rewarding endeavor. By employing a multi-pronged approach that combines synthesis, purification, and a suite of analytical techniques including NMR, CD, and computational modeling, researchers can gain a detailed understanding of the structural preferences of these modified peptides. This knowledge is invaluable for the rational design of novel peptidomimetics with enhanced therapeutic potential.

References

-

Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. Available at: [Link].

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link].

-

β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link].

-

Folding simulations of a three-stranded antiparallel β-sheet peptide. PNAS. Available at: [Link].

-

Peptide/Protein NMR. ETH Zurich. Available at: [Link].

-

X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. PubMed Central. Available at: [Link].

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link].

-

Folding and Stability of the Three-Stranded Beta-Sheet Peptide Betanova: Insights From Molecular Dynamics Simulations. PubMed. Available at: [Link].

-

Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. ResearchGate. Available at: [Link].

-

A Newcomer's Guide to Peptide Crystallography. PubMed Central. Available at: [Link].

-

Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link].

-

Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. Available at: [Link].

-

Structure determination of a peptide beta-turn from powder X-ray diffraction data. ResearchGate. Available at: [Link].

-

Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link].

-

Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. Available at: [Link].

-

NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. National Institutes of Health. Available at: [Link].

-

Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. Available at: [Link].

-

Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. National Institutes of Health. Available at: [Link].

-

Protein and Peptide Folding Explored with Molecular Simulations. ACS Publications. Available at: [Link].

-

X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society. Available at: [Link].

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link].

-

A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. Available at: [Link].

-

CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. YouTube. Available at: [Link].

-

Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link].

-

Towards rational computational peptide design. Frontiers. Available at: [Link].

-

Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. Available at: [Link].

-

Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Available at: [Link].

-

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage for Peptides with cis-2-Aminocyclohexanecarboxylic Acid

Welcome to the technical support guide for handling peptides incorporating the non-proteinogenic amino acid, cis-2-aminocyclohexanecarboxylic acid (c-ACHC). The inclusion of conformationally constrained residues like c-ACHC is a powerful strategy in drug development to enhance proteolytic stability and control secondary structure. However, these same structural constraints, particularly the bulky cyclohexyl moiety, can introduce significant challenges during the final cleavage and deprotection step.

This guide provides field-proven insights, detailed protocols, and systematic troubleshooting strategies to help you navigate these challenges and achieve high-purity yields of your target peptide.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with c-ACHC-containing peptides.

Q1: What is the primary challenge when cleaving peptides containing this compound?

The core issue is steric hindrance. The bulky, alicyclic structure of the c-ACHC residue can physically block or slow the access of trifluoroacetic acid (TFA) to two critical sites:

-

The Resin Linker: The acid-labile linker anchoring the peptide to the solid support may be sterically shielded, leading to incomplete cleavage from the resin.

-

Adjacent Protecting Groups: Side-chain protecting groups (e.g., t-butyl on Asp, Glu, Ser; Trt on Cys) on amino acids neighboring the c-ACHC residue may also be hindered, resulting in incomplete deprotection.

This often manifests as low yield of the desired peptide and the presence of resin-bound or partially protected species in the crude product analysis.

Q2: I used a standard TFA/TIS/H₂O cocktail and got a low yield. Why did it fail?

A standard "Reagent B"-like cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) is effective for many routine peptides.[1][2] However, it is optimized for a standard reaction time of 1.5-2 hours at room temperature.[3] For sterically hindered peptides like those with c-ACHC, this duration is often insufficient to overcome the higher activation energy required for complete cleavage and deprotection around the bulky residue. The result is a reaction that has not gone to completion.

Q3: How do I know if my cleavage is incomplete?

Analytical chemistry is your best diagnostic tool. After cleavage and precipitation, dissolve a small amount of your crude product and analyze it by RP-HPLC and LC-MS.[4][5][6]

-

RP-HPLC: Look for multiple major peaks. A broad or tailing peak for your product can also suggest the presence of closely related, partially protected impurities.

-

LC-MS: Deconvolute the mass spectrum. The primary signs of incomplete cleavage are the presence of mass signals corresponding to:

-

Your target peptide + protecting groups: (e.g., M+56 for t-butyl, M+242 for Trityl).

-

No product peak at all: If the peptide remains bound to the resin, you will see very little of your target mass in the solution.

-

Q4: Are there specific amino acids that are particularly problematic next to c-ACHC?

Yes, residues with bulky side-chain protecting groups can exacerbate the steric hindrance. Arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a common culprit. Complete removal of the Pbf group can be slow, and when placed next to an already bulky c-ACHC, the required cleavage time may increase significantly.[7] Similarly, tryptophan can be susceptible to modification by carbocations generated during cleavage if scavengers are not used effectively.[1][8]

Systematic Troubleshooting Guide

Encountering issues? This guide provides a structured approach to diagnosing and solving common problems.

Problem 1: Low Yield and/or Incomplete Cleavage

The most frequent issue. Your HPLC shows a small product peak and your MS confirms a large amount of starting material or partially deprotected species remain.

Workflow for Diagnosing Cleavage Issues ```dot

Caption: Standard workflow for peptide cleavage and purification.

References

- Introduction to Cleavage Techniques. (1995). Thermo Fisher Scientific.

- Fmoc resin cleavage protocols. Merck Millipore.

- Cleavage Cocktails; Reagent B. Aapptec Peptides.

- Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube.

- Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage.

- Cleavage of synthetic peptides.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Standard practices for Fmoc-based solid-phase peptide synthesis.

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1995).

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Cleavage Cocktail Selection. CDN.

- Analytical methods and Quality Control for peptide products. Biosynth.

- Post Cleavage Purification and Analysis of Peptides; TFA removal. Various Sources.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. peptide.com [peptide.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Technical Support Center: Chiral HPLC Method Development for 2-Aminocyclohexanecarboxylic Acid Isomers

A Senior Application Scientist's Guide

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development for the challenging separation of 2-aminocyclohexanecarboxylic acid isomers. This molecule presents a unique set of challenges: it is a cyclic amino acid, possessing both acidic and basic functional groups, it lacks a strong UV chromophore, and it has two chiral centers, resulting in four distinct stereoisomers (cis and trans diastereomers, each as a pair of enantiomers).

This guide is structured to walk you through a logical method development workflow, address common questions, and provide robust troubleshooting advice to overcome experimental hurdles.

Part 1: Strategic Method Development Workflow

Successful chiral method development is a systematic process, not a random walk.[1][2] The key is to move from broad screening to fine-tuning in a structured manner. The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical first step, followed by methodical optimization of the mobile phase.[2]

Sources

Validation & Comparative

Navigating Peptide Conformations: A Comparative NMR Guide to cis- and trans-2-Aminocyclohexanecarboxylic Acid Integration

In the intricate world of peptide design and drug development, the quest for conformational control is paramount. The introduction of non-proteinogenic amino acids is a powerful strategy to sculpt peptide backbones, enhancing stability, and modulating biological activity. Among these, the cyclic β-amino acid 2-aminocyclohexanecarboxylic acid (ACHC) offers a robust tool for inducing specific secondary structures. The rigid cyclohexane ring of ACHC significantly restricts the available conformational space of the peptide backbone, with the cis and trans isomers imposing distinct structural biases.

This guide provides an in-depth technical comparison of the nuclear magnetic resonance (NMR) chemical shift signatures of cis- and trans-ACHC when incorporated into peptides. Understanding these NMR fingerprints is crucial for researchers to rapidly assess the conformational consequences of integrating these valuable building blocks. We will delve into the underlying principles, provide detailed experimental protocols for synthesis and analysis, and present a comparative analysis of the expected chemical shifts, supported by illustrative data from analogous systems.

The Conformational Dichotomy: cis- vs. trans-ACHC

The stereochemistry at the C1 and C2 positions of the cyclohexane ring dictates the relative orientation of the amino and carboxyl groups, which in turn governs how the residue integrates into a growing peptide chain.

-

trans-ACHC : The amino and carboxyl groups are on opposite sides of the cyclohexane ring (axial-equatorial or equatorial-axial). This configuration is known to be a potent inducer of helical structures, particularly the 14-helix in β-peptides.[1]

-

cis-ACHC : The amino and carboxyl groups are on the same side of the ring (axial-axial or equatorial-equatorial). This isomer tends to promote more extended or turn-like conformations.

These conformational preferences directly translate to distinct electronic environments for the nuclei within the ACHC residue and neighboring amino acids, leading to characteristic differences in their NMR chemical shifts.

Experimental Workflow: From Synthesis to Spectrum

A robust and reproducible experimental workflow is the bedrock of reliable conformational analysis. The following sections outline the key steps for synthesizing ACHC-containing peptides and acquiring high-quality NMR data.

Peptide Synthesis: A Solid-Phase Approach

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard and efficient method for assembling peptides containing ACHC.[2] The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Diagram of the SPPS Workflow for ACHC Peptide Synthesis

Caption: Figure 1. Generalized workflow for solid-phase synthesis of ACHC-containing peptides.

Detailed Protocol for Fmoc-ACHC Synthesis and Peptide Coupling:

-

Preparation of Fmoc-Protected ACHC:

-

Dissolve cis- or trans-2-aminocyclohexanecarboxylic acid in a mixture of water and a suitable organic solvent (e.g., acetonitrile).[3]

-

Add a base, such as triethylamine, to adjust the pH to 8.5-9.0.

-

Introduce 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) to the solution and stir until the reaction is complete, maintaining the pH.

-

Acidify the reaction mixture and extract the Fmoc-ACHC into an organic solvent like ethyl acetate.

-

Purify the product by recrystallization.

-

-

Solid-Phase Peptide Synthesis:

-

Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Perform the first amino acid coupling according to standard protocols.

-

Carry out iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acids, including the prepared Fmoc-cis- or Fmoc-trans-ACHC. Standard coupling reagents like HBTU/DIPEA can be utilized.[2]

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection step, wash the resin thoroughly.

-